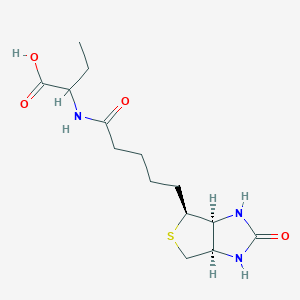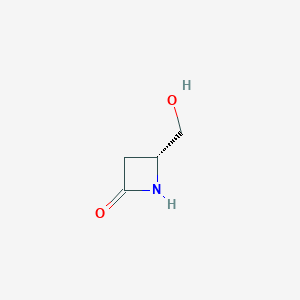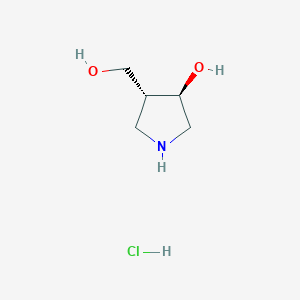
N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is a biotinylated derivative of 2-DL-aminobutyric acid (Abu-OH). It is a synthetic molecule that has been used in various scientific research applications. Biotinyl-DL-Abu-OH has a number of biochemical and physiological effects that make it an attractive option for research purposes.
Applications De Recherche Scientifique
Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has been used in a variety of scientific research applications. One of its most common uses is in the development of immunoassays, which are used to detect and measure the presence of specific molecules in a sample. Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is also used in the development of enzyme-linked immunosorbent assays (ELISAs), which are used to detect and quantify the presence of specific antibodies in a sample. Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has also been used in the development of DNA probes, which are used to detect and quantify the presence of specific DNA sequences in a sample.
Mécanisme D'action
The mechanism of action of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is not well understood. However, it is believed that the biotinyl group of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) binds to specific proteins, which triggers a biochemical reaction that results in the formation of a complex. This complex is then able to interact with other molecules in the sample, resulting in a measurable response.
Biochemical and Physiological Effects
Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as tyrosine kinase and phosphatidylinositol-3-kinase. Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has also been shown to increase the expression of certain genes, such as those involved in the regulation of cell growth and differentiation. Additionally, Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has been shown to increase the expression of certain proteins, such as those involved in the regulation of cell adhesion and migration.
Avantages Et Limitations Des Expériences En Laboratoire
Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has a number of advantages when used in lab experiments. It is relatively easy to synthesize and is highly stable, making it an ideal choice for long-term experiments. Additionally, Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is non-toxic and has a low molecular weight, making it suitable for use in a wide range of experiments. However, Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) does have some limitations. It is not as sensitive as other biotinylated molecules, making it less suitable for experiments that require high sensitivity. Additionally, Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is not as specific as other biotinylated molecules, making it less suitable for experiments that require high specificity.
Orientations Futures
The potential future directions for Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) are numerous. One potential direction is to further explore its potential use in immunoassays and ELISAs, as well as its potential use in DNA probes. Additionally, further research could be done to explore the biochemical and physiological effects of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH). Additionally, further research could be done to explore the potential use of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) in drug discovery and development. Finally, further research could be done to explore the potential use of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) in other areas, such as biotechnology and bioengineering.
Méthodes De Synthèse
Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) is synthesized using a two-step process. The first step involves the reaction of N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) with biotin-hydrazide to form an intermediate compound. This intermediate compound is then reacted with a dicyclohexylcarbodiimide-activated nucleophile to form the final product, Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH). The synthesis of Biotinyl-DL-N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) has been reported in various scientific studies and is considered to be a reliable and efficient method.
Propriétés
IUPAC Name |
2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4S/c1-2-8(13(19)20)15-11(18)6-4-3-5-10-12-9(7-22-10)16-14(21)17-12/h8-10,12H,2-7H2,1H3,(H,15,18)(H,19,20)(H2,16,17,21)/t8?,9-,10-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBWIDBPBGFRRP-BCBKFXIMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-alpha-Biotinoyl-2-DL-aminobutyric acid (Biotinyl-DL-Abu-OH) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(R)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B6314276.png)




